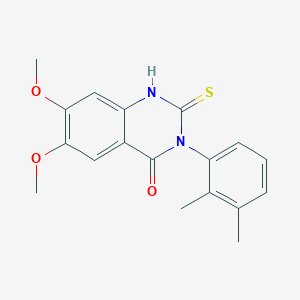

3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one

Description

This compound belongs to the quinazolin-4(3H)-one family, characterized by a bicyclic aromatic core. Its structure features:

- 2,3-Dimethylphenyl substituent at position 3, enhancing lipophilicity and steric bulk.

- 6,7-Dimethoxy groups at positions 6 and 7, which may improve solubility and modulate electronic properties.

Quinazolinones are studied for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The unique combination of substituents in this compound suggests tailored interactions with biological targets compared to analogs .

Properties

Molecular Formula |

C18H18N2O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H18N2O3S/c1-10-6-5-7-14(11(10)2)20-17(21)12-8-15(22-3)16(23-4)9-13(12)19-18(20)24/h5-9H,1-4H3,(H,19,24) |

InChI Key |

HYMIZZGMUINNMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC(=C(C=C3NC2=S)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate undergoes cyclization with urea or thiourea to yield the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinones depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound under study has shown promise in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : It is believed that the compound interferes with cell cycle regulation and induces apoptosis in cancer cells. Studies have documented its ability to inhibit specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against a range of pathogens, including bacteria and fungi.

- Case Study : A study demonstrated that the compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Quinazoline derivatives are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Research Findings : Experimental models have shown that treatment with this compound reduces levels of pro-inflammatory cytokines, indicating its potential in managing conditions like rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

- Mechanism : The neuroprotective effects are hypothesized to arise from the compound's ability to reduce oxidative stress and inflammation in neuronal cells .

Data Table: Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibits cell proliferation and induces apoptosis | Significant activity against various cancer cell lines |

| Antimicrobial | Inhibits bacterial and fungal growth | Effective against Staphylococcus aureus and Escherichia coli |

| Anti-inflammatory | Modulates inflammatory pathways | Reduces pro-inflammatory cytokines in experimental models |

| Neuroprotective | Reduces oxidative stress and inflammation | Potential benefits in models of neurodegenerative diseases |

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Substituent Variations

Table 1: Substituent Comparison of Key Quinazolinone Derivatives

*Calculated based on molecular formula C₁₈H₁₈N₂O₃S.

Key Observations:

- Position 2 : The sulfanyl group in the target compound distinguishes it from methyl () or sulfonamide () analogs. Sulfanyl’s redox activity and hydrogen-bond capacity may enhance target binding compared to inert methyl groups .

- Positions 6/7 : Dimethoxy groups balance solubility and aromatic electron density, contrasting with diethoxy () or unsubstituted () variants.

Biological Activity

3-(2,3-Dimethylphenyl)-6,7-dimethoxy-2-sulfanylquinazolin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 929632

The compound exhibits biological activity primarily through the inhibition of specific enzymes and cellular pathways. Notably, it has shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This inhibition is relevant for cosmetic applications and potential treatments for hyperpigmentation disorders.

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. The ability of this compound to inhibit this enzyme suggests its potential as a skin-whitening agent.

- IC50 Values : The compound displays varying IC50 values depending on structural modifications. For example, related analogs have shown IC50 values as low as 0.08 µM against mushroom tyrosinase, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 ~17 µM) .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines provide insights into the compound's safety profile and therapeutic potential.

- Cell Lines Tested : B16F10 murine melanoma cells were used to evaluate the cytotoxic effects.

- Results : The compound did not exhibit significant cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of exposure . However, certain analogs showed concentration-dependent cytotoxicity, indicating that structural modifications can influence safety.

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are vital in preventing oxidative stress-related cellular damage.

- ROS Scavenging Assays : The ability to scavenge reactive oxygen species (ROS) was assessed using DCFH-DA fluorescence assays. Results indicated that while some analogs did not significantly alter ROS levels, others demonstrated considerable scavenging activity .

Study 1: Efficacy in Skin Disorders

A study investigated the efficacy of several quinazolinone derivatives in treating skin disorders characterized by excessive pigmentation. The results indicated that compounds with similar structures to this compound significantly reduced melanin synthesis in vitro .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship highlighted that modifications at the phenyl ring could enhance tyrosinase inhibition while maintaining low cytotoxicity . This emphasizes the importance of chemical structure in optimizing biological activity.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.